butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH
Description
The compound “butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH” is a synthetic peptide featuring a butanoyl group (C₄ acyl chain) at its N-terminus and a sequence of racemic (DL-configured) amino acids. The butanoyl group likely enhances lipophilicity, influencing solubility, membrane permeability, and interactions with hydrophobic targets.
Properties
Molecular Formula |
C86H134N20O28S2 |
|---|---|
Molecular Weight |
1960.2 g/mol |
IUPAC Name |
2-[[2-[[2-[2-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-(butanoylamino)-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoylamino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C86H134N20O28S2/c1-14-18-65(109)95-61(39-107)82(129)102-57(33-48-36-88-50-20-16-15-19-49(48)50)79(126)100-56(31-43(6)7)78(125)103-59(35-70(116)117)81(128)101-55(30-42(4)5)77(124)96-51(22-24-68(112)113)74(121)93-47(12)73(120)99-58(34-64(87)108)80(127)97-52(26-28-136-13)75(122)105-62(40-135)83(130)104-60(32-44(8)9)85(132)106-27-17-21-63(106)84(131)90-37-66(110)91-46(11)72(119)92-45(10)71(118)89-38-67(111)94-54(29-41(2)3)76(123)98-53(86(133)134)23-25-69(114)115/h15-16,19-20,36,41-47,51-63,88,107,135H,14,17-18,21-35,37-40H2,1-13H3,(H2,87,108)(H,89,118)(H,90,131)(H,91,110)(H,92,119)(H,93,121)(H,94,111)(H,95,109)(H,96,124)(H,97,127)(H,98,123)(H,99,120)(H,100,126)(H,101,128)(H,102,129)(H,103,125)(H,104,130)(H,105,122)(H,112,113)(H,114,115)(H,116,117)(H,133,134) |
InChI Key |
ZNLICQBYWXDFFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatography techniques.
Types of Reactions:
Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.
Major Products:
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Catalysis: Peptides can act as catalysts in various chemical reactions.
Biology:
Protein-Protein Interactions: Studying interactions between peptides and proteins to understand biological processes.
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Biomaterials: Peptides are used in the development of novel biomaterials with specific properties.
Agriculture: Peptides can be used as biopesticides or growth regulators.
Mechanism of Action
The mechanism of action of butanoyl-DL-Ser-DL-Trp-DL-Leu-DL-Asp-DL-Leu-DL-Glu-DL-Ala-DL-Asn-DL-Met-DL-Cys-DL-Leu-DL-Pro-Gly-DL-Ala-DL-Ala-Gly-DL-Leu-DL-Glu-OH depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The peptide’s sequence and structure determine its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acylated Peptides with Variable Chain Lengths
Acylation is a common strategy to modulate peptide properties. For example:
- Acetylated peptides (C₂ acyl) exhibit reduced lipophilicity, favoring aqueous solubility but limiting membrane penetration.
- Hexanoyl (C₆) or octanoyl (C₈) peptides show increased hydrophobicity, which may improve tissue retention but risk aggregation or insolubility.
The butanoyl (C₄) group in the target peptide likely strikes a balance: moderate lipophilicity for membrane interaction without severe solubility limitations. This is consistent with studies on acylated calixarenes, where butanoyl derivatives avoided the insolubility seen in longer-chain analogs while retaining bioactivity .
Butanoyl-Containing Taxane Derivatives
In taxane analogs (e.g., baccatin III esters), the substitution of butanoyl groups at specific positions influences pharmacological profiles. For instance:
- Baccatin III 13-ester with (2S,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoic acid () demonstrates how a C₄ acyl chain modulates solubility and binding to tubulin, a target in anticancer therapies.
- Pentyl or hexanoyl analogs of the same scaffold show altered pharmacokinetics, with longer chains increasing lipid bilayer affinity but reducing plasma stability.
The target peptide’s butanoyl group may similarly optimize bioavailability and target engagement compared to shorter or longer acyl variants.
Acylated Calixarenes
Para-acylcalix[6]arenes with butanoyl chains () exhibit unique physicochemical behaviors:
- Butanoyl-calix[6]arenes fail to form stable monolayers at air-water interfaces, unlike methoxy-diethoxy or ethoxycarbonylmethoxy derivatives.
- These compounds are insoluble in organic solvents, making them suitable for solvent displacement techniques in drug formulation.
For the target peptide, the butanoyl group may prevent excessive aggregation (a issue with longer chains) while enabling interactions with hydrophobic domains in proteins or membranes.
Data Table: Comparative Analysis of Butanoyl-Containing Compounds
Research Findings and Implications
- Acyl Chain Length : The C₄ group in the target peptide may enhance cellular uptake compared to acetylated peptides while avoiding the insolubility of longer chains (e.g., C₆/C₈), as seen in calixarene systems .
- Racemic Amino Acids: The DL-configuration likely extends half-life in vivo by resisting proteases, though this could reduce binding specificity to chiral targets.
- Formulation Considerations: Similar to butanoyl-calixarenes, the peptide’s solubility profile may favor aqueous formulations or lipid-based delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
